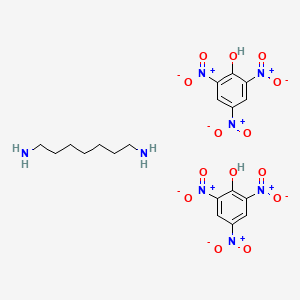
2,4,6-Trinitrophenol--heptane-1,7-diamine (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is a chemical compound formed by the combination of 2,4,6-trinitrophenol and heptane-1,7-diamine in a 2:1 molar ratio. 2,4,6-Trinitrophenol, commonly known as picric acid, is a polynitrated aromatic acid known for its explosive properties and its use in various industrial applications. Heptane-1,7-diamine is an aliphatic diamine that serves as a building block in the synthesis of polymers and other chemical compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the reaction of 2,4,6-trinitrophenol with heptane-1,7-diamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound with high purity.
化学反应分析
Types of Reactions
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form various oxidation products.
Reduction: The nitro groups can also be reduced to amino groups under specific conditions.
Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Oxidation of 2,4,6-trinitrophenol can lead to the formation of picric acid derivatives.
Reduction: Reduction can yield amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substitution reactions can produce various substituted aromatic compounds.
科学研究应用
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, explosives, and dyes.
作用机制
The mechanism of action of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the interaction of its functional groups with specific molecular targets. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and cell damage. The diamine component can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential inhibition of enzymatic activity.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another polynitrated aromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Heptane-1,6-diamine: An aliphatic diamine similar to heptane-1,7-diamine, used in polymer synthesis.
Uniqueness
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is unique due to its combination of a polynitrated aromatic acid and an aliphatic diamine, resulting in a compound with distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
80056-67-3 |
|---|---|
分子式 |
C19H24N8O14 |
分子量 |
588.4 g/mol |
IUPAC 名称 |
heptane-1,7-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H18N2.2C6H3N3O7/c8-6-4-2-1-3-5-7-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H2;2*1-2,10H |
InChI 键 |
VDZPJATYSNUZIC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


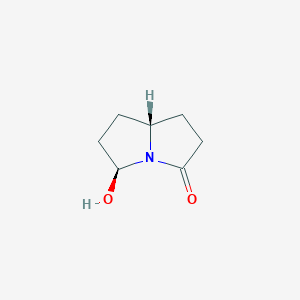
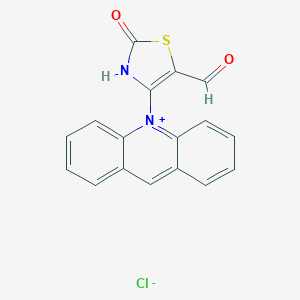
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
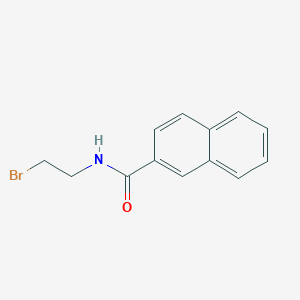
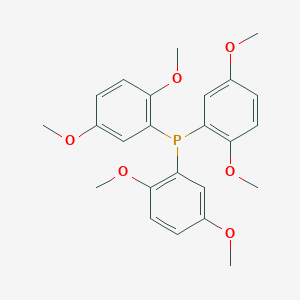

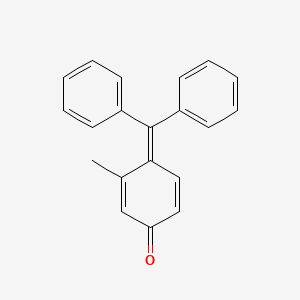
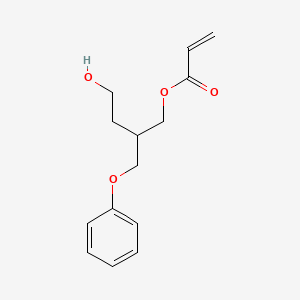
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
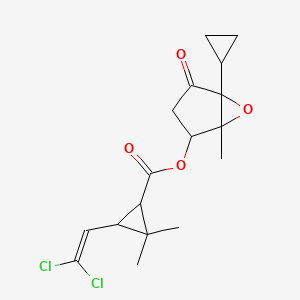
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
